(2S)-2-(benzylamino)propanoic acid
Overview
Description
(2S)-2-(benzylamino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The research on (2S)-2-(benzylamino)propanoic acid spans a variety of chemical synthesis and reaction mechanisms. Notably, it's involved in the study of acylative decarboxylation reactions, where it's a product of side-reactions in the synthesis of phenyl-2-propanone, highlighting challenges in separating neutral compounds in illicit amphetamine production Forbes & Kirkbride, 1992. Additionally, it's utilized in enhancing reactivity towards benzoxazine ring formation, presenting a sustainable alternative to phenol for adding phenolic functionalities to molecules, indicating its role in green chemistry applications Trejo-Machin et al., 2017.
Catalysis and Material Science
In material science, the compound finds application in the electrochemical synthesis of phenyl-2-propanone derivatives, showcasing a one-step electroreductive coupling method that offers high yields and product selectivity, which is crucial for green chemistry and sustainable production methods He et al., 2007. This method's scalability and efficiency in synthesizing key intermediates for various chemical products underscore its significance in industrial chemistry.
Medicinal Chemistry and Pharmacology
Though the research on this compound specifically in medicinal chemistry and pharmacology is not directly highlighted in the provided articles, related compounds and methodologies indicate its potential indirect relevance. For example, studies on benzylamine derivatives as corrosion inhibitors offer insights into the chemical versatility and application potential of benzylamine-based compounds in materials science and potentially in drug design and discovery Hu et al., 2016.
Environmental and Green Chemistry
The exploration of this compound in green chemistry is evident in its use as a building block for creating bio-based materials, such as in the synthesis of benzoxazine polymers from renewable resources. This aligns with the broader shift towards environmentally benign chemical processes and materials that reduce the reliance on non-renewable resources Negru et al., 2014.
Properties
IUPAC Name |
(2S)-2-(benzylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIHXKPTGKETCC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352355 | |
Record name | N-benzyl-(L)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7585-47-9 | |
Record name | N-benzyl-(L)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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